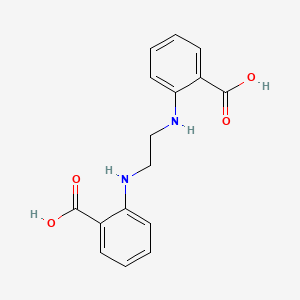
Cyclopentadienylindium (I)
Vue d'ensemble
Description
Cyclopentadienylindium (I), with the chemical formula C₅H₅In, is an organoindium compound containing indium in the +1 oxidation state. This compound is notable for its half-sandwich structure, where the indium atom is bonded to a cyclopentadienyl ligand.
Méthodes De Préparation
Cyclopentadienylindium (I) can be synthesized through several methods. One common synthetic route involves the reaction of indium (I) chloride with cyclopentadienyllithium in diethyl ether. The reaction proceeds as follows:
InCl+CpLi→CpIn+LiCl
Another method involves the reaction of zero-valent indium with cyclopentadiene. This method is advantageous as it provides a straightforward approach to synthesizing cyclopentadienylindium (I) without the need for complex reagents .
Analyse Des Réactions Chimiques
Cyclopentadienylindium (I) undergoes various chemical reactions, including:
Oxidation: Cyclopentadienylindium (I) can react with oxidizing agents to form indium (III) compounds.
Substitution: It reacts with boron trihalides (BF₃, BCl₃, BBr₃, BI₃) and trimethylborane to form adducts. For example:
CpIn+BF3→CpIn⋅BF3
Applications De Recherche Scientifique
Cyclopentadienylindium (I) has several applications in scientific research:
Thin Film Deposition: It is used as a precursor in atomic layer deposition (ALD) to create indium oxide (In₂O₃) thin films.
Catalysis: The compound serves as a catalyst in various organic reactions due to its unique electronic properties.
Material Science:
Mécanisme D'action
The mechanism of action of cyclopentadienylindium (I) involves its interaction with other molecules through its cyclopentadienyl ligand and indium center. The bonding between the cyclopentadienyl ligand and the indium atom is primarily covalent, involving the indium 5s and 5p orbitals. The lone pair on the indium atom plays a significant role in its reactivity and interaction with other molecules .
Comparaison Avec Des Composés Similaires
Cyclopentadienylindium (I) can be compared to other cyclopentadienyl metal compounds, such as cyclopentadienylthallium (I) and cyclopentadienylgallium (I). While all these compounds share a similar half-sandwich structure, cyclopentadienylindium (I) is unique due to its specific electronic properties and reactivity. For instance, cyclopentadienylindium (I) is more readily soluble in common organic solvents compared to its thallium counterpart .
Similar Compounds
- Cyclopentadienylthallium (I)
- Cyclopentadienylgallium (I)
- Cyclopentadienylaluminum (I)
These compounds share structural similarities but differ in their chemical reactivity and applications .
Propriétés
InChI |
InChI=1S/C5H10.In/c1-2-4-5-3-1;/h1-5H2; | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOHGQQIAQJXRJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC1.[In] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10In | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34822-89-4 | |
| Record name | Cyclopentadienylindium(I) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4-methylbenzenesulfonyl)-1-[(pyridin-3-yl)methyl]urea](/img/structure/B3130957.png)
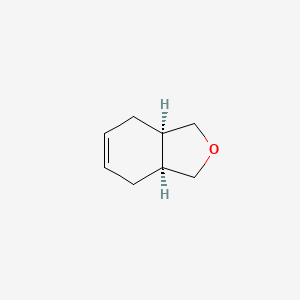
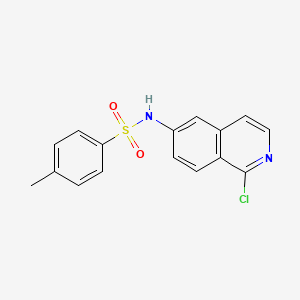
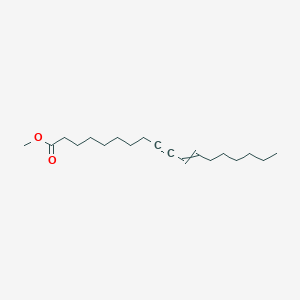
![N'-[(1E)-(2-chloro-6-fluorophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B3130991.png)

![3-(Trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B3130995.png)
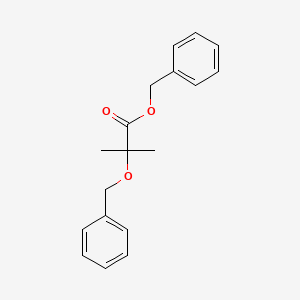
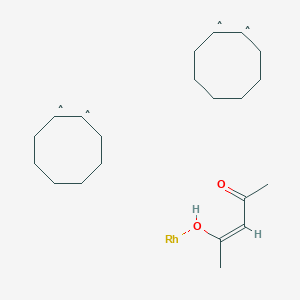


![Dichlorodi-mu-chlorobis[(1,2,3,6,7,8-eta-2,7-dimethyl-2,6-octadiene-1,8-diyl]diruthenium(IV)](/img/structure/B3131026.png)
